molecular formula C14H10FNO4 B6393108 3-(4-Fluoro-3-methoxycarbonylphenyl)picolinic acid CAS No. 1261931-34-3

3-(4-Fluoro-3-methoxycarbonylphenyl)picolinic acid

Cat. No.: B6393108
CAS No.: 1261931-34-3
M. Wt: 275.23 g/mol
InChI Key: MJGBAHWGFKTRIZ-UHFFFAOYSA-N
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Description

3-(4-Fluoro-3-methoxycarbonylphenyl)picolinic acid is a chemical compound with the molecular formula C14H10FNO4 and a molecular weight of 275.20 g/mol . This compound is known for its unique structure, which includes a picolinic acid core substituted with a fluoro and methoxycarbonyl group on the phenyl ring. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluoro-3-methoxycarbonylphenyl)picolinic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoro-3-nitrobenzoic acid and picolinic acid.

    Nitration and Reduction: The 4-fluoro-3-nitrobenzoic acid undergoes nitration followed by reduction to form the corresponding amine.

    Coupling Reaction: The amine is then coupled with picolinic acid under specific reaction conditions, often involving a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluoro-3-methoxycarbonylphenyl)picolinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-(4-Fluoro-3-methoxycarbonylphenyl)picolinic acid involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Fluoro-3-methoxycarbonylphenyl)picolinic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-(4-fluoro-3-methoxycarbonylphenyl)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FNO4/c1-20-14(19)10-7-8(4-5-11(10)15)9-3-2-6-16-12(9)13(17)18/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJGBAHWGFKTRIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)C2=C(N=CC=C2)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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